Clofilium
Overview
Description
Clofilium is a quaternary ammonium compound known for its antiarrhythmic properties. It is primarily used as a class III antiarrhythmic agent, which means it works by prolonging the action potential duration in cardiac tissues without affecting conduction velocity . This makes it effective in treating reentrant arrhythmias, which are a type of abnormal heart rhythm.
Preparation Methods
Clofilium can be synthesized through various chemical routes. One common method involves the reaction of 4-chlorobenzyl chloride with diethylamine to form 4-chlorobenzyl diethylamine. This intermediate is then reacted with heptyl bromide to produce this compound . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Clofilium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Clofilium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium compounds and their reactivity.
Mechanism of Action
Clofilium exerts its effects by blocking hERG1 potassium channels in the heart. This blockade prolongs the action potential duration and increases the refractory period of cardiac cells, thereby preventing reentrant arrhythmias . The molecular target of this compound is the hERG1 potassium channel, and its action involves binding to the channel and inhibiting its function.
Comparison with Similar Compounds
Clofilium is similar to other class III antiarrhythmic agents, such as amiodarone and sotalol. it is unique in its high selectivity and potency for hERG1 potassium channels . Other similar compounds include:
Amiodarone: A widely used class III antiarrhythmic agent with a broad spectrum of activity but associated with significant side effects.
Sotalol: Another class III antiarrhythmic agent that also has beta-blocking properties.
Bretylium: A class III antiarrhythmic agent used in emergency settings for ventricular arrhythmias.
This compound’s uniqueness lies in its specific action on hERG1 potassium channels, making it a valuable tool in both research and clinical settings.
Biological Activity
Clofilium is a potassium channel blocker that has garnered attention for its diverse biological activities, particularly in the context of its antiarrhythmic properties and potential therapeutic applications in cancer treatment. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound primarily acts by blocking various potassium channels, including the delayed rectifier potassium channels (IKr), Slick, and Slack channels. Its mechanism of action varies depending on the specific channel and the cellular environment:
- Potassium Channel Blockade : this compound inhibits the activity of Slick and Slack potassium channels, with a stronger effect observed on Slack channels. Studies indicate that this compound reduces channel activity and alters activation kinetics, leading to slower channel activation and prolonged effects on cardiac action potentials .
- Apoptosis Induction : In a study involving human promyelocytic leukemia (HL-60) cells, this compound was shown to induce apoptosis through caspase-3 activation. This effect was time and concentration-dependent, highlighting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
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Antiarrhythmic Effects :
- Ventricular Fibrillation Prevention : this compound demonstrated a concentration-dependent ability to prevent ventricular fibrillation (VF) in isolated rabbit hearts. In controlled experiments, only 1 out of 9 hearts treated with this compound developed VF compared to 7 out of 9 control hearts (P = 0.007). This suggests that this compound can enhance ventricular refractoriness and potentially reduce defibrillation energy requirements .
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Cancer Treatment :
- Leukemia Cell Studies : The induction of apoptosis in HL-60 cells was characterized by increased caspase-3 activity (approximately 10-fold) following treatment with this compound. Flow cytometry analysis confirmed a gradual increase in apoptotic cells over time . These findings underscore this compound's potential role in cancer therapy.
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Mitochondrial Rescue :
- A recent study explored this compound tosylate's ability to rescue mitochondrial DNA (mtDNA) levels and respiratory activity in zebrafish models with POLG-related disorders. The drug effectively restored cardio-skeletal parameters and mitochondrial mass, indicating a promising avenue for treating mitochondrial dysfunctions .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
Properties
IUPAC Name |
4-(4-chlorophenyl)butyl-diethyl-heptylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYTTKBGAZSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate) | |
Record name | Clofilium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048568 | |
Record name | Clofilium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68379-02-2 | |
Record name | Clofilium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68379-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofilium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofilium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOFILIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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